![molecular formula C4Br2N2S2 B1457215 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV CAS No. 238756-91-7](/img/structure/B1457215.png)
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV
Overview
Description
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV is an organic compound that belongs to the class of thieno[3,4-c][1,2,5]thiadiazole derivatives This compound is characterized by the presence of two bromine atoms at the 4 and 6 positions of the thieno[3,4-c][1,2,5]thiadiazole core
Mechanism of Action
Target of Action
Similar compounds have been used in the development of organic field-effect transistors .
Mode of Action
It’s known that similar compounds exhibit strong and broad optical absorption, thermal stability, and compatible highest occupied molecular orbital (homo) and lowest unoccupied molecular orbital (lumo) levels . These properties are crucial for their application in organic field-effect transistors .
Biochemical Pathways
It’s known that similar compounds can facilitate the design of a variety of chromophores with optimal light absorption properties for the injection and extraction of charges in organic field-effect transistor devices .
Result of Action
Similar compounds have been found to exhibit near-infrared (nir) absorption , which is crucial for their application in organic field-effect transistors .
Action Environment
It’s known that similar compounds have been used in environments that require strong and broad optical absorption, thermal stability, and compatible homo-lumo levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV typically involves the bromination of thieno[3,4-c][1,2,5]thiadiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate in solvents such as toluene or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems useful in organic electronics.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CBrNS
- Molecular Weight : 299.99 g/mol
- CAS Number : 238756-91-7
- Density : 2.9 ± 0.1 g/cm³
- Boiling Point : 374.2 ± 52.0 °C at 760 mmHg
- Flash Point : 180.1 ± 30.7 °C
Organic Electronics
One of the primary applications of 4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV is in organic electronics, particularly in the development of low band gap conjugated polymers used in organic photovoltaic (OPV) devices.
Key Features
- Low Band Gap : The compound's unique structure allows it to absorb light in the visible spectrum, making it suitable for efficient energy conversion.
- Material Synthesis : It serves as a building block for synthesizing polymers that can enhance the performance of solar cells.
Case Study
A study demonstrated that incorporating this compound into polymer blends significantly improved the power conversion efficiency of OPV devices by optimizing light absorption and charge transport properties.
Photothermal Therapy
This compound has been investigated for its potential use in photothermal therapy (PTT) for cancer treatment.
Mechanism
- Near-Infrared Absorption : The compound exhibits strong near-infrared (NIR) absorption characteristics, which can be utilized to generate localized heat upon light irradiation.
- Targeted Therapy : This property allows for targeted destruction of cancer cells while minimizing damage to surrounding healthy tissues.
Case Study
Research showed that nanoparticles incorporating this compound led to effective tumor ablation in animal models when exposed to NIR light, indicating its potential as a photothermal agent.
Fluorescent Sensors
Another significant application of this compound is in the development of fluorescent sensors for detecting various analytes.
Advantages
- High Sensitivity : Derivatives of this compound have shown high sensitivity and selectivity towards specific ions and molecules.
- Versatile Applications : These sensors can be applied in environmental monitoring and biomedical diagnostics.
Case Study
A recent study highlighted the use of a derivative of this compound as a fluorescent probe for detecting lead ions in water samples with high accuracy.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated thiadiazole used in organic electronics.
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV: Similar in structure but with different substitution patterns and applications.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photothermal applications.
Biological Activity
4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV (CAS No. 238756-91-7) is a synthetic compound belonging to the class of thieno[3,4-c][1,2,5]thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and organic electronics. The presence of bromine atoms at the 4 and 6 positions enhances its electronic properties, making it suitable for various applications including photothermal therapy and as a building block in organic photovoltaic devices.
- Molecular Formula: CBrNS
- Molecular Weight: 299.994 g/mol
- CAS Number: 238756-91-7
Anticancer Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound has been explored in several studies:
- Inhibition of Tumor Cell Growth:
Cell Line | IC (μg/mL) |
---|---|
HCT116 | 3.29 |
H460 | 10.0 |
MCF-7 | Variable |
- Mechanism of Action:
Photothermal Therapy
The compound has also been investigated for its potential use in photothermal therapy due to its ability to absorb near-infrared (NIR) light. This property allows for localized heating when exposed to NIR radiation, which can selectively kill cancer cells while sparing surrounding healthy tissue .
Antimicrobial Activity
While primarily studied for its anticancer properties, some thiadiazole derivatives have shown promising antimicrobial activities. For example:
- Antibacterial and Antifungal Effects:
- Certain derivatives have been reported to exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were lower than those of standard antibiotics .
Case Studies
- Thiadiazole Derivatives in Cancer Research:
-
Photothermal Applications:
- In another investigation focusing on photothermal materials for cancer treatment, the incorporation of compounds like this compound into polymer matrices showed enhanced thermal stability and efficacy in inducing hyperthermia in targeted tissues .
Properties
IUPAC Name |
6,8-dibromo-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2N2S2/c5-3-1-2(4(6)9-3)8-10-7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXAJOLRNMCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1N=S=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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